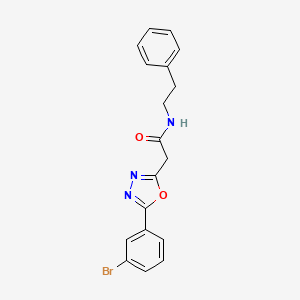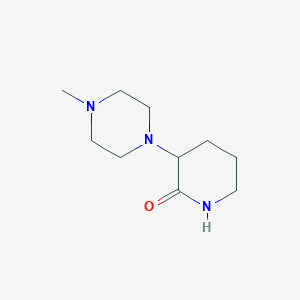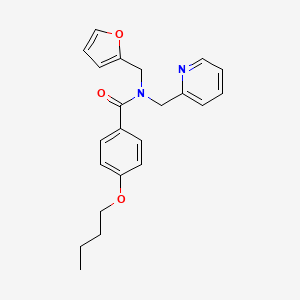
4-butoxy-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide, also known as Compound A, is a novel small molecule that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using a specific method and has been found to have a unique mechanism of action that makes it a promising candidate for further research.
Wirkmechanismus
4-butoxy-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide A exerts its therapeutic effects by targeting specific molecular pathways in cells. It has been found to inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and neurological disorders. Additionally, this compound A has been shown to modulate the activity of certain receptors in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
This compound A has been found to have several biochemical and physiological effects in cells and tissues. It can induce apoptosis (cell death) in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and improve cognitive function by modulating receptor activity in the brain. Additionally, this compound A has been found to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-butoxy-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide A in lab experiments include its high yield and purity, its unique mechanism of action, and its potential therapeutic applications in various fields of scientific research. However, there are also limitations to using this compound A, such as its limited solubility in certain solvents and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 4-butoxy-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide A. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in other fields of scientific research. Additionally, future research could focus on developing derivatives of this compound A that have improved solubility and reduced toxicity. Overall, this compound A has the potential to be a valuable tool for scientific research and a promising candidate for future drug development.
Synthesemethoden
The synthesis of 4-butoxy-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide A involves several steps, including the reaction of furan-2-carboxaldehyde and pyridin-2-ylmethylamine to form a Schiff base intermediate. The Schiff base is then reacted with 4-butoxybenzoyl chloride to form the final product, this compound A. The synthesis of this compound A has been optimized for high yield and purity, making it suitable for scientific research applications.
Wissenschaftliche Forschungsanwendungen
4-butoxy-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide A has been studied for its potential therapeutic applications in various fields of scientific research, including cancer, inflammation, and neurological disorders. In cancer research, this compound A has been found to inhibit the growth of cancer cells and induce cell death. Inflammation research has shown that this compound A can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, this compound A has been found to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
4-butoxy-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-2-3-14-26-20-11-9-18(10-12-20)22(25)24(17-21-8-6-15-27-21)16-19-7-4-5-13-23-19/h4-13,15H,2-3,14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWQPPGJLMBIST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

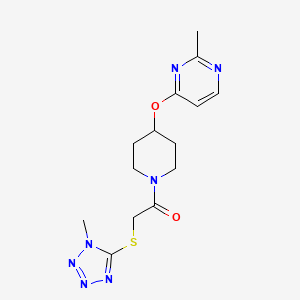

![4-{5-[3-(Piperidin-1-ylcarbonyl)phenyl]pyridin-2-yl}morpholine](/img/no-structure.png)
![2-Oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2943653.png)
![Ethyl 2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B2943654.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2943657.png)
![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxyethanone oxalate](/img/structure/B2943659.png)
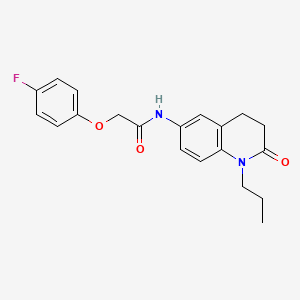
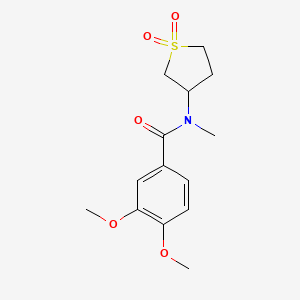

![6-Acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2943663.png)
